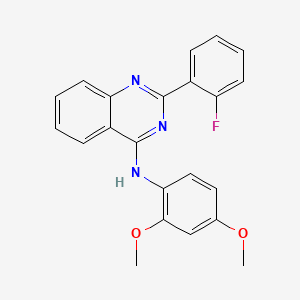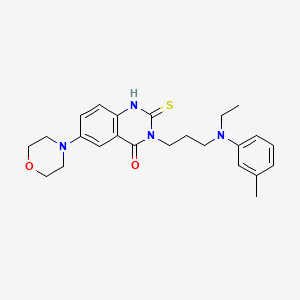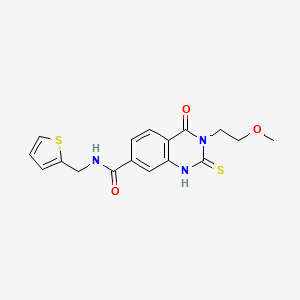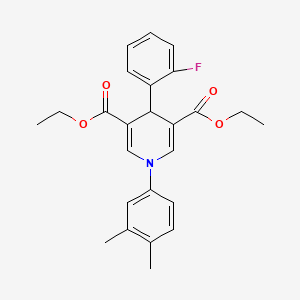
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique combination of methoxy and fluorophenyl groups, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and appropriate catalysts.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the quinazoline core or the fluorophenyl group, potentially yielding reduced or hydrogenated products.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation Products: Quinones, phenols, and other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives, hydrogenated fluorophenyl groups.
Substitution Products: Compounds with substituted fluorophenyl groups.
Wissenschaftliche Forschungsanwendungen
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases like cancer, inflammation, or neurological disorders.
Industry: Evaluating its use in materials science, such as in the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-phenylquinazolin-4-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)quinazolin-4-amine: Has the fluorine atom in a different position, potentially altering its properties.
N-(2,4-dimethoxyphenyl)-2-(2-chlorophenyl)quinazolin-4-amine: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior.
Uniqueness
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is unique due to the specific positioning of the methoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
5669-54-5 |
|---|---|
Molekularformel |
C22H18FN3O2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18FN3O2/c1-27-14-11-12-19(20(13-14)28-2)25-22-16-8-4-6-10-18(16)24-21(26-22)15-7-3-5-9-17(15)23/h3-13H,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
AKJKPNMUGIHSOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212163.png)
![N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212169.png)
![1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212170.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11212187.png)
![5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11212194.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11212199.png)


![Ethyl 3-amino-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11212209.png)

![5-(3,4-Difluorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212216.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11212217.png)

![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11212253.png)
